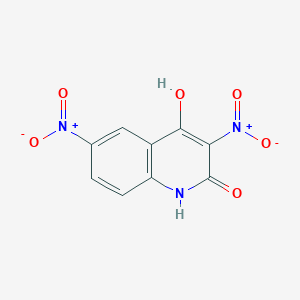

4-Hydroxy-3,6-dinitro-2(1H)-quinolinone

Beschreibung

4-Hydroxy-3,6-dinitro-2(1H)-quinolinone is a nitro-substituted quinolinone derivative characterized by hydroxyl (-OH) and nitro (-NO₂) groups at the 4-, 3-, and 6-positions of the quinoline core. Quinolinones are heterocyclic compounds with a fused benzene-pyridine ring system, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activities.

Eigenschaften

CAS-Nummer |

54675-32-0 |

|---|---|

Molekularformel |

C9H5N3O6 |

Molekulargewicht |

251.15 g/mol |

IUPAC-Name |

4-hydroxy-3,6-dinitro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5N3O6/c13-8-5-3-4(11(15)16)1-2-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14) |

InChI-Schlüssel |

QGHNFWHYFACJLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)N2)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The positions and number of nitro groups differentiate 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone from similar compounds:

Key Observations :

- Nitro Groups: The dual nitro groups in 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone likely increase acidity at the 4-OH position due to resonance stabilization of the conjugate base .

- Halogen vs. Nitro : Chloro/fluoro substituents (e.g., ) improve lipophilicity, whereas nitro groups enhance electrophilicity, favoring reactions like nucleophilic substitution.

Reactivity Patterns

- Electrophilic Substitution : Nitro groups deactivate the aromatic ring, directing further substitutions to meta/para positions.

- Nucleophilic Reactions: The 4-OH group in nitro-substituted quinolinones participates in hydrogen bonding and acts as a leaving group in alkylation reactions (e.g., methylation with CH₃I) .

Comparison :

- Nitro-Substituted Derivatives : Enhanced antimicrobial activity due to nitro groups' electron-withdrawing effects, which disrupt microbial electron transport chains .

- Dual Nitro Groups: 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone may exhibit superior potency but lower solubility compared to mono-nitro analogs.

Physicochemical Properties

Notes:

- Dual nitro groups in 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone reduce solubility but increase thermal stability.

- Halogenated analogs (e.g., ) exhibit better solubility due to balanced lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.